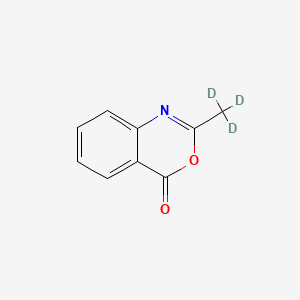

Acetanthranil-d3

Vue d'ensemble

Description

Acetanthranil-d3 is a deuterated derivative of Acetanthranil . It is a white crystalline powder with a strong odor . This compound is used in a variety of applications, including as a precursor for the synthesis of other chemicals, as a reagent in organic chemistry, and as an intermediate in the production of pharmaceuticals .

Molecular Structure Analysis

Chemically, Acetanthranil-d3 has the molecular formula C9H5D3NO, with a molecular weight of 148.20 g/mol . The molecular structure can be represented by the SMILES notation: CC1=NC2=CC=CC=C2C(=O)O1 .Physical And Chemical Properties Analysis

Acetanthranil-d3 has a melting point of 101-103°C and is soluble in organic solvents such as ethanol, methanol, and acetone .Applications De Recherche Scientifique

Analysis of Global Trends in 2,4-D Herbicide Toxicity

This review summarizes the advancements in the research on 2,4-dichlorophenoxyacetic acid (2,4-D) toxicity and mutagenicity. The focus is on a novel method to quantitatively visualize and summarize information in this field. The review highlights the need for future research to focus on molecular biology, particularly gene expression, and assessment of exposure in human or other vertebrate bioindicators, as well as pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).

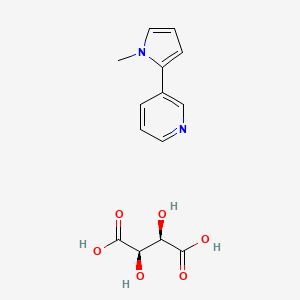

Neuronal Circuitry and D3 Receptor Ligands in Drug Addiction

The review emphasizes the potential therapeutic target of the D3 receptor in drug addiction. Although mainly restricted to animal studies due to the absence of a suitable human D3 ligand, systemic administration of D3 ligands has been shown to alter drug-seeking behavior. The review also delineates the brain systems involved in drug-seeking and taking, providing a comprehensive understanding of D3 receptor's role in these processes (Foll & Ciano, 2015).

Three-Dimensional Modeling for Cardiac Images

This paper provides a comprehensive survey of two decades of research on cardiac modeling. It serves as a tutorial for clinicians and technologists, offering a systematic account of modeling techniques for cardiac functional analysis. The paper emphasizes the importance of robustness, 3-D interaction, computational complexity, and clinical validation in 3-D model-based approaches (Frangi, Niessen, & Viergever, 2001).

Vitamin D3 in Infectious Diseases

The review discusses the immunomodulatory capacity of vitamin D3 and its impact as a preventive or therapeutic intervention in infectious diseases. It highlights vitamin D3's role in tuberculosis, viral respiratory tract infection, HIV infection, and its interaction with anti-retroviral therapy. The review suggests future research areas to uncover vitamin D3's full potential in infectious diseases (Khoo et al., 2012).

Antineoplastic Effects of Vitamin D3 and Its Analogs

This review focuses on the antineoplastic effects of 1,25-dihydroxyvitamin D3 (1,25(OH)2D3) and its analogs in various types of cancer. It discusses the role of 1,25(OH)2D3 in inhibiting proliferation, angiogenesis, migration/invasion, and inducing differentiation and apoptosis in malignant cell lines. The review also addresses the epidemiological link between vitamin D3 and cancer, especially colorectal cancer, and suggests more intervention studies and randomized placebo-controlled trials to determine the optimal dose of 1,25(OH)2D3 and its analogs (Leyssens, Verlinden, & Verstuyf, 2013).

Orientations Futures

Acetanthranil-d3 is a useful compound in the chemical and pharmaceutical industries, and in research studies investigating the behavior of related compounds in biological systems . Its deuterium label provides a valuable tool for tracing the compound in biological systems and improving our understanding of its metabolism and pharmacokinetics .

Propriétés

IUPAC Name |

2-(trideuteriomethyl)-3,1-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-6-10-8-5-3-2-4-7(8)9(11)12-6/h2-5H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQSKECCMQRJRX-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=NC2=CC=CC=C2C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium 4-(5-carboxy-2-{(1E,3E,5E,7E)-7-[5-carboxy-3,3-dimethyl-1-(4-sulfonatobutyl)-1,3-dihydro-2H-indol-2-ylidene]hepta-1,3,5-trien-1-yl}-3,3-dimethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate](/img/structure/B588516.png)

![N-[2-[2-[Bis[2-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethylsulfanyl]ethyl]amino]ethylsulfanyl]ethyl]-5-(dimethylamino)naphthalene-1-sulfonamide](/img/structure/B588519.png)